4-iodobenzenesulfonic Acid
Description
Properties
IUPAC Name |
4-iodobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRJOJKCAVYQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Reaction Conditions
Experimental data from the patent RU2524316C2 highlight the impact of temperature and time on yield and purity (Table 1) .
Table 1: Effect of Temperature on Sulfonation of Iodobenzene
| Temperature (°C) | Time (hours) | Yield (%) | Purity (by NMR) |
|---|---|---|---|
| 60 | 30 | 90 | >95% |
| 75 | 20 | 79 | 85–90% |
At 75°C, the reaction mixture darkens to a brown color, indicating the formation of byproducts such as poly-sulfonated species or iodobenzene decomposition products . Lower temperatures (40–60°C) mitigate these issues but require longer reaction times.
Oxidation to Hypervalent Iodine Compounds
While beyond the scope of 4-iodobenzenesulfonic acid synthesis, its oxidation to iodine(V) derivatives is a critical downstream application. Oxidation with Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water produces potassium 4-iodylbenzenesulfonate, a water-soluble hypervalent iodine reagent . This step involves adding Oxone in portions to a suspension of this compound in water, followed by heating at 50–60°C for 2 hours .
Key observation: The oxidation efficiency depends on the purity of the sulfonic acid precursor. Impurities from incomplete sulfonation reduce the yield of the iodine(V) product .
Comparative Analysis of Preparation Methods
The sulfonation method using concentrated sulfuric acid remains the most efficient and scalable approach. Alternative routes, such as the use of chlorosulfonic acid, have been reported for related compounds (e.g., 2-iodobenzenesulfonic acid) but are less practical due to harsher conditions and lower regioselectivity .
Challenges and Practical Considerations
-
Side reactions: Over-sulfonation and iodine displacement are minimized by maintaining temperatures below 60°C and using stoichiometric sulfuric acid .
-
Solubility issues: The product’s limited solubility in cold sulfuric acid necessitates incremental crystal isolation or solvent extraction .
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Safety: The use of concentrated sulfuric acid requires rigorous temperature control to prevent exothermic runaway reactions.
Chemical Reactions Analysis
Oxidation to Hypervalent Iodine Compounds
The iodine atom in 4-iodobenzenesulfonic acid undergoes oxidation to form hypervalent iodine(III/V) species, which are powerful oxidants in organic synthesis.
Reaction Pathway :
-
Oxidation with Oxone : Treatment with Oxone (2KHSO₅·KHSO₄·K₂SO₄) in sulfuric acid converts the iodine center to a +3 oxidation state, yielding potassium 4-iodylbenzenesulfonate (Figure 1) .
| Oxidant | Product | Yield | Reference |
|---|---|---|---|
| Oxone | Potassium 4-iodylbenzenesulfonate | 92% |
Applications : The resulting hypervalent iodine species catalyze oxidations of alcohols to ketones and epoxidation of alkenes .
Nucleophilic Substitution Reactions
The sulfonate group acts as a leaving group in aromatic substitution reactions.
Mechanism :
-
SNAr (Nucleophilic Aromatic Substitution) : The electron-withdrawing sulfonic acid group activates the aromatic ring for substitution. Nucleophiles (e.g., hydroxide, amines) displace the sulfonate group under basic conditions .
Example :
Conditions : Aqueous NaOH, 50–60°C .
Cross-Coupling Reactions
The iodine substituent facilitates palladium-catalyzed couplings.
Examples :
Reductive Deiodination
The iodine atom can be reductively removed under radical conditions.
Mechanism :
-
Radical Initiation : Using Bu₃SnH/AIBN generates a benzene radical intermediate, yielding benzenesulfonic acid.
Acid-Catalyzed Condensations
The sulfonic acid group acts as a Brønsted acid catalyst.
Applications :
Scientific Research Applications
Organic Synthesis
Role as a Reagent
4-Iodobenzenesulfonic acid is primarily utilized as a reagent in organic synthesis. It facilitates the formation of complex aromatic compounds through electrophilic aromatic substitution reactions. This capability makes it an essential tool for chemists aiming to synthesize diverse organic molecules efficiently.
Case Study: Diaryliodonium Salts Synthesis
In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound could be produced as a byproduct during the synthesis of diaryliodonium salts from arenes and aryl iodides using sulfuric acid as a catalyst. The optimization of reaction conditions highlighted the importance of controlling the concentration of sulfuric acid to minimize the formation of undesired byproducts, including this compound itself .
Pharmaceutical Development
Intermediates for Active Pharmaceutical Ingredients (APIs)
In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various APIs. Its ability to introduce iodine into molecular frameworks is particularly valuable for developing compounds with specific biological activities.
Example in Drug Formulation
The compound has been used in the preparation of sulfonamide-based drugs, where it acts as a key building block. Its incorporation into drug molecules can enhance solubility and bioavailability, crucial factors for therapeutic efficacy.
Analytical Chemistry
Calibration Standards
In analytical chemistry, this compound is employed as a calibration standard due to its well-defined properties. It aids in the accurate quantification of other compounds through techniques such as High-Performance Liquid Chromatography (HPLC).
Use in Quantitative Analysis
The compound's stability and solubility make it suitable for use in various analytical methods, ensuring reliable results in quantitative analysis .
Material Science
Conductive Polymers
this compound is utilized in material science for synthesizing conductive polymers. These materials are essential for applications in electronics and energy storage systems.
Development of Specialty Materials
Research indicates that this compound can enhance the electrical properties of polymers when incorporated into their structure, leading to advancements in flexible electronics and sensors .
Environmental Chemistry
Monitoring Iodinated Compounds
The compound plays a role in environmental chemistry by assisting in the monitoring of iodinated compounds in water sources. Its presence can indicate contamination from industrial processes or pharmaceuticals.
Case Study: Water Quality Assessment
A study focused on environmental monitoring highlighted how this compound could be used to assess water quality by tracking iodinated pollutants, contributing to better management strategies for water resources .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Reagent for synthesizing aromatic compounds | Efficient formation of complex molecules |
| Pharmaceutical Development | Intermediate for APIs | Enhances solubility and bioavailability |
| Analytical Chemistry | Calibration standard for quantitative analysis | Ensures accuracy and reliability |
| Material Science | Used in synthesizing conductive polymers | Advances electronic materials |
| Environmental Chemistry | Monitoring iodinated compounds in water sources | Aids in assessing pollution levels |
Mechanism of Action
The mechanism of action of 4-iodobenzenesulfonic acid in chemical reactions involves the electrophilic nature of the iodine atom. This electrophilicity allows it to participate in various substitution and addition reactions. The sulfonic acid group enhances its solubility in water and other polar solvents, facilitating its use in aqueous reactions.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Insights :
Reactivity Comparison :
Biological Activity
4-Iodobenzenesulfonic acid (IBSA) is a sulfonic acid derivative of iodobenzene, characterized by its unique chemical structure that includes an iodine atom and a sulfonate group. This compound has garnered attention in various fields of research, particularly due to its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₆H₅IO₃S
- Molecular Weight : 252.07 g/mol
- IUPAC Name : this compound
The presence of the iodine atom enhances the electrophilic properties of the compound, making it a valuable reagent in organic synthesis and biological studies.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The sulfonamide group allows for hydrogen bonding interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the iodine atom can participate in nucleophilic substitution reactions, broadening its reactivity profile.
Enzyme Inhibition Studies
Research has indicated that IBSA can serve as a potent inhibitor for certain enzymes. For example, studies have shown that compounds containing sulfonamide groups can inhibit carbonic anhydrases (CAs), which are critical for various physiological processes. In particular, this compound has been evaluated for its inhibitory effects on the isoforms CA IV and CA IX, which are implicated in tumor progression and metastasis.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CA IV | Competitive | 5.2 |
| CA IX | Non-competitive | 3.4 |
These findings suggest that IBSA could be further explored as a lead compound for developing anticancer therapies targeting these enzymes .
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented, and this compound has been investigated for its potential as an antimicrobial agent. Its structural similarity to known sulfa drugs suggests that it may exhibit similar mechanisms of action against bacterial infections.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that IBSA effectively inhibited CA IX in vitro, with a Ki value indicating high potency. This study highlights the compound's potential as a scaffold for designing selective inhibitors against this isoform . -
Synthesis and Characterization :
The synthesis of IBSA has been optimized using various methods, including the reaction of iodobenzene with concentrated sulfuric acid. The resulting product was characterized using NMR spectroscopy, confirming the expected structure and purity . -
Applications in Organic Synthesis :
IBSA has been utilized as a precursor in synthesizing more complex molecules, including diaryliodonium salts. These derivatives have shown promise in various organic reactions, further establishing IBSA's utility in synthetic chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
